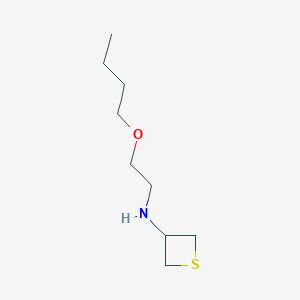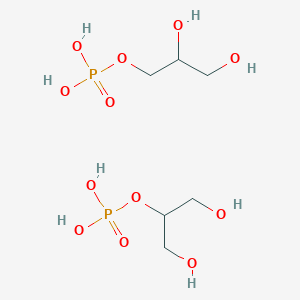![molecular formula C13H21NO4 B13014931 2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[221]heptane-2,5-dicarboxylate is a complex organic compound with a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Aplicaciones Científicas De Investigación
2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl and methyl groups, along with the specific configuration of the bicyclic structure, gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-O-tert-butyl 5-O-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-8-5-9(14)6-10(8)11(15)17-4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
Clave InChI |
WQXFRVWBQGJQRJ-GUBZILKMSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



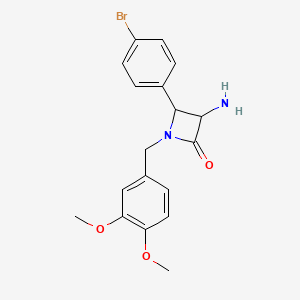
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
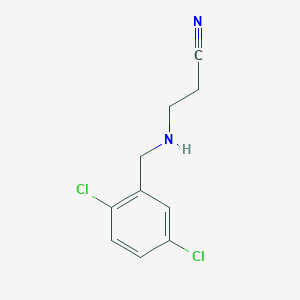
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)

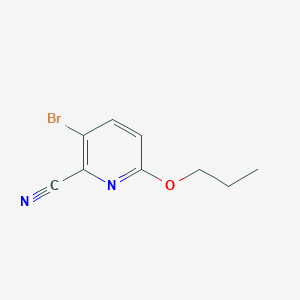
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
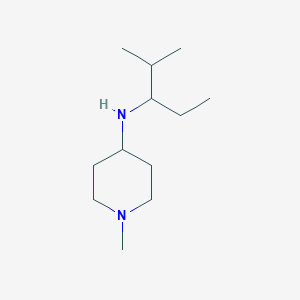
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)

